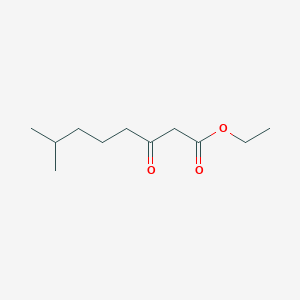

Ethyl 7-methyl-3-oxooctanoate

Description

Context and Significance within Beta-Keto Ester Chemistry

Beta-keto esters are of fundamental importance in synthetic chemistry due to the unique reactivity conferred by their dual functional groups. rsc.org The hydrogen atoms on the carbon situated between the ketone and the ester (the α-carbon) are significantly more acidic than in simple ketones or esters. This increased acidity is due to the stabilizing effect of the two adjacent carbonyl groups, which can delocalize the negative charge of the resulting enolate ion through resonance. fiveable.me This resonance-stabilized enolate is a potent nucleophile, making β-keto esters crucial intermediates in reactions that form new carbon-carbon bonds. fiveable.me

A classic example of their application is the Claisen condensation, a reaction where two ester molecules react to form a β-keto ester. libretexts.org They are also central to other transformations, including:

Alkylation and Acylation: The nucleophilic enolate readily reacts with alkyl halides or acyl chlorides to introduce new substituents at the α-carbon.

Decarboxylation: The β-keto acid, formed upon hydrolysis of the ester, is unstable and readily loses carbon dioxide upon heating, yielding a ketone. This "Keto-Ester Synthesis" is a powerful method for preparing ketones. nih.gov

Transesterification: The ester group can be exchanged, which is a key process in industries like biodiesel production and allows for molecular elaboration without needing to form intermediate carboxylic acids that are often unstable or have poor solubility. rsc.org

Cyclization Reactions: The reactivity of β-keto esters is frequently harnessed to construct cyclic compounds through intramolecular reactions. fiveable.me

The development of palladium-catalyzed reactions has further expanded the utility of β-keto esters, enabling transformations like allylation, aldol (B89426) condensations, and Michael additions under neutral conditions. nih.gov

Historical and Current Research Perspectives on Ethyl 7-Methyl-3-Oxooctanoate Analogs

While specific studies on this compound are sparse, research on its analogs provides insight into its potential applications. The synthesis and manipulation of substituted β-keto esters are recurring themes in organic chemistry research, often driven by the need to create complex target molecules with specific stereochemistry.

For instance, a significant research effort has been directed toward the large-scale preparation of ethyl (R)-5-methyl-3-oxooctanoate, an isomer of the title compound. researchgate.net This work highlights the importance of controlling stereochemistry, as the specific arrangement of the methyl group is crucial for its intended use as a chiral building block in the synthesis of more complex molecules. The development of an efficient, one-pot conversion from N-acyl oxazolidinones to the β-keto ester demonstrates the demand for streamlined synthetic routes to such compounds. researchgate.net

Other research shows that the core structure of substituted β-keto esters is a valuable synthon for creating heterocyclic compounds. In one study, a 7-methyl-3-oxo-pyrimidine derivative was synthesized, indicating that the basic framework of this compound can be incorporated into more elaborate molecular architectures with potential applications in medicinal chemistry. mdpi.com Research into analogs such as ethyl 4-methoxy-2-methyl-3-oxobutanoate further illustrates their role as intermediates in the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.

Overview of Research Trajectories for this compound

Future research involving this compound is likely to follow trajectories established by the broader field of β-keto ester chemistry. Given their foundational role as synthetic intermediates, key research areas could include:

Asymmetric Synthesis: Developing catalytic, enantioselective methods to synthesize specific stereoisomers of this compound. The chiral center created by the methyl group at the 7-position makes it a candidate for stereoselective reductions or other transformations to build complex natural products or pharmaceuticals.

Bioactive Compound Development: Using the compound as a starting material for the synthesis of novel biologically active molecules. Research has shown that other β-keto esters can be modified to create compounds with antibacterial properties by interacting with bacterial communication systems known as quorum sensing. nih.gov this compound could serve as a scaffold for similar drug discovery efforts.

Novel Reaction Methodologies: Exploring its reactivity in new catalytic systems. The functional groups present in the molecule offer multiple sites for transformation, making it a suitable substrate for testing novel organometallic or enzymatic reactions that offer higher selectivity and milder conditions. rsc.org For example, its bifunctional nature could be exploited in domino reactions to rapidly assemble complex molecular frameworks. thegoodscentscompany.com

The versatility of the β-keto ester functional group ensures that Ethyl 7--methyl-3-oxooctanoate and its analogs will remain relevant subjects of academic and industrial research, particularly in the synthesis of fine chemicals and pharmaceuticals.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₂₀O₃ |

| Ethyl (R)-5-methyl-3-oxooctanoate | C₁₁H₂₀O₃ |

| Ethyl 4-methoxy-2-methyl-3-oxobutanoate | C₈H₁₄O₄ |

| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | C₁₉H₁₉BrN₂O₃S |

| N-acyl oxazolidinones | Varies |

| Ethyl acetoacetate (B1235776) (Ethyl 3-oxobutanoate) | C₆H₁₀O₃ |

| Ethyl 2-ethyl-2-methyl-3-oxobutanoate | C₉H₁₆O₃ |

| Methyl acetoacetate | C₅H₈O₃ |

| Palmitoyl chloride | C₁₆H₃₁ClO |

| Octanoyl chloride | C₈H₁₅ClO |

| n-Butyryl chloride | C₄H₇ClO |

| Calcium hydroxide | Ca(OH)₂ |

| Toluene | C₇H₈ |

| Ethanol (B145695) | C₂H₆O |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-methyl-3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-14-11(13)8-10(12)7-5-6-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUWNFIBFADJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445353 | |

| Record name | ETHYL 7-METHYL-3-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84389-67-3 | |

| Record name | ETHYL 7-METHYL-3-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Ethyl 7 Methyl 3 Oxooctanoate

Enolate Chemistry and Reactivity Profiles for Beta-Keto Esters

β-Keto esters, such as Ethyl 7-methyl-3-oxooctanoate, are characterized by the pronounced acidity of the protons on the α-carbon, the carbon atom flanked by the ketone and ester carbonyls. pressbooks.pubmasterorganicchemistry.com This increased acidity is due to the electron-withdrawing inductive effects of the two adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate. fiveable.me The negative charge on the enolate is delocalized over the α-carbon and both oxygen atoms, creating a stable, soft nucleophile. masterorganicchemistry.comfiveable.me

This facile enolate formation is the cornerstone of β-keto ester chemistry, enabling a wide range of carbon-carbon bond-forming reactions. fiveable.mefiveable.me The enolate can react with various electrophiles, typically at the α-carbon, making it a powerful tool for constructing more complex molecular architectures. masterorganicchemistry.comvanderbilt.edu Reactions such as alkylation and acylation proceed readily by treating the β-keto ester with a suitable base to generate the enolate, followed by the addition of an electrophile like an alkyl halide. pressbooks.pubaklectures.com For instance, the synthesis of this compound itself can be achieved by generating the dianion of ethyl acetoacetate (B1235776) and subsequently alkylating it. nih.gov

Selective Transformations of Ester and Ketone Moieties

The bifunctional nature of this compound allows for selective reactions targeting either the ester or the ketone group. vulcanchem.com

One of the most common transformations is hydrolysis of the ester followed by decarboxylation. Under acidic or basic conditions, the ethyl ester can be hydrolyzed to a β-keto acid intermediate. aklectures.com This intermediate is often unstable and readily loses carbon dioxide upon heating to yield a methyl ketone. aklectures.com This sequence, known as the acetoacetic ester synthesis, allows for the conversion of alkyl halides into ketones. pressbooks.pub

Conversely, the ester group can be selectively modified through transesterification without affecting the ketone. nih.govucc.ie This reaction is valuable for introducing different alkyl groups into the ester moiety and is often catalyzed by acids, bases, or various metal catalysts. nih.govscispace.com The selectivity arises because the reaction likely proceeds through an enol intermediate, a feature specific to β-keto esters where chelation between the two carbonyls can play a role. ucc.ie A variety of catalysts, including BF₃·OEt₂, have been shown to efficiently catalyze the transesterification of β-keto esters with a range of alcohols, yielding the desired products in good to excellent yields. scispace.comresearchgate.net It's also possible to achieve selective C-C bond cleavage under specific basic conditions to produce either α-thio esters or α-thio ketones from a β-keto ester starting material. beilstein-journals.org

Catalytic Reaction Pathways and Optimization

Catalysis plays a pivotal role in harnessing the reactivity of β-keto esters, enabling efficient and selective transformations under mild conditions.

In the presence of acid catalysts, β-keto esters participate in various condensation reactions. A prominent example is the Friedländer annulation, which is a straightforward and widely used method for synthesizing substituted quinolines. nih.govmdpi.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with an active methylene (B1212753) compound, such as this compound. mdpi.comsemanticscholar.org The process is typically catalyzed by either acids or bases. nih.gov A range of solid acid catalysts, including Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia, have been employed to facilitate the Friedländer condensation, offering benefits like mild reaction conditions, short reaction times, and catalyst recyclability. nih.govresearchgate.net

The general mechanism involves an initial aldol-type condensation or Knoevenagel condensation between the β-keto ester and the 2-aminoaryl ketone, followed by cyclization and dehydration to form the aromatic quinoline (B57606) ring system. mdpi.com

Table 1: Performance of Various Solid Acid Catalysts in Friedländer Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Product Yield | Reference |

|---|---|---|---|---|

| Montmorillonite K-10 | 2-Aminoarylketone | β-Keto ester | 75% | nih.gov |

| Zeolite | 2-Aminoarylketone | β-Keto ester | 83% | nih.gov |

| Nano-crystalline Sulfated Zirconia | 2-Aminoarylketone | β-Keto ester | 89% | nih.gov |

Note: Yields are representative and can vary based on specific substrates and conditions.

Base-catalyzed reactions of β-keto esters primarily leverage the formation of the enolate ion. The classic acetoacetic ester synthesis uses a base like sodium ethoxide to deprotonate the α-carbon, generating a nucleophilic enolate. pressbooks.pubshivajicollege.ac.in This enolate then readily undergoes an Sₙ2 reaction with an alkyl halide to form a new carbon-carbon bond at the α-position. pressbooks.pubaklectures.com The process can be repeated to introduce a second alkyl group if desired. pressbooks.pub Subsequent hydrolysis and decarboxylation convert the alkylated β-keto ester into a ketone. aklectures.com

Transition metal catalysis has significantly expanded the synthetic utility of β-keto esters. nih.gov Palladium complexes, for example, can catalyze a variety of transformations of allylic β-keto esters, proceeding through the formation of π-allylpalladium enolates. nih.gov

Indium(III) triflate (In(OTf)₃) has emerged as a particularly effective and versatile Lewis acid catalyst for reactions involving β-keto esters. researchgate.net It can catalyze the vinylation of β-keto esters with acetylene (B1199291) gas under solvent-free conditions, providing an atom-economical route to α-vinylated ketoesters in good to excellent yields. organic-chemistry.org The reaction is tolerant of acid-sensitive functional groups and can be performed with low catalyst loading at elevated temperatures. organic-chemistry.orgorgsyn.org The mechanism is believed to involve the cis-addition of an indium(III) enolate intermediate to the alkyne triple bond. orgsyn.org

Furthermore, indium triflate catalyzes the [4+2] benzannulation reactions between enolizable carbonyl compounds, including β-keto esters, and o-alkynylbenzaldehydes to selectively produce naphthyl ketones. rsc.org Indium catalysts are also effective in the stereoselective addition of 1,3-dicarbonyl compounds to 1-iodoalkynes, yielding trisubstituted E-iodoalkenes with high regio- and stereoselectivity. organic-chemistry.org

Table 2: Examples of Indium Triflate-Catalyzed Reactions with β-Keto Esters

| Reaction Type | Reactants | Catalyst Loading | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Vinylation | β-Ketoester, Acetylene | 0.05 mol% | 100 °C | up to 95% | organic-chemistry.org |

| Benzannulation | β-Ketoester, o-Alkynylbenzaldehyde | - | - | - | rsc.org |

Note: Conditions and yields are substrate-dependent. In(NTf₂)₃ was found to be more effective than In(OTf)₃ for the alkenylation reaction.

Oxidative and Reductive Transformations of this compound Analogs

The ketone and ester moieties of β-keto esters can undergo various oxidative and reductive transformations.

Reductive Transformations: The ketone carbonyl of β-keto esters can be selectively reduced to a hydroxyl group, yielding β-hydroxy esters. This transformation can be achieved using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) can reduce α-diazo-β-keto esters to the corresponding α-diazo-β-hydroxy esters in moderate to high yields. mdpi.com More sophisticated methods involve stereoselective bioreductions using ketoreductase enzymes (KREDs), which can produce optically active β-hydroxy esters with high enantiomeric excess. mdpi.com

Oxidative Transformations: Oxidative reactions of β-keto esters can lead to a variety of products. Photoinduced electron-transfer (PET) reactions of α-bromomethyl-substituted β-keto esters can result in debromination via the formation of primary alkyl radicals. researchgate.net More recently, electrochemical methods have been developed as a sustainable approach for the synthesis of β-keto spirolactones from β-keto esters and styrenes. rsc.org This process involves the initial electrochemical oxidation of the deprotonated β-keto ester to form a radical intermediate, which then undergoes addition to the alkene and a subsequent second oxidation and intramolecular lactonization. rsc.org Additionally, α-hydroxylation of β-keto esters can be achieved using air as a sustainable oxidant in the presence of visible light and a copper catalyst, providing access to valuable α-hydroxyl β-keto esters. researchgate.net

Applications of Ethyl 7 Methyl 3 Oxooctanoate in Organic Synthesis

Building Block for Complex Molecular Architectures

The structure of ethyl 7-methyl-3-oxooctanoate makes it an ideal building block for constructing intricate molecular frameworks. vulcanchem.com As a β-keto ester, it possesses reactive sites that can be targeted in a controlled manner. The methylene (B1212753) group situated between the two carbonyls is acidic and can be readily deprotonated to form an enolate, which is a powerful nucleophile for forming new carbon-carbon bonds. Furthermore, the ketone and ester carbonyls can undergo various reactions such as reduction, condensation, and addition reactions independently. This dual reactivity is fundamental to its utility, enabling chemists to assemble complex carbocyclic and heterocyclic systems through sequential or one-pot procedures. Its application as a foundational element allows for the development of diverse structural scaffolds of interest to medicinal chemists. vulcanchem.comuni-duesseldorf.de

Intermediate in Total Synthesis of Natural Products and Pharmaceuticals, as seen in imagabalin (B1671733) synthesis

A prominent application of this chemical scaffold is its role as a key intermediate in the synthesis of pharmaceuticals. A notable example is the synthesis of imagabalin, an advanced candidate for treating generalized anxiety disorder. researchgate.netoup.com In this process, a structurally related compound, (R)-ethyl 5-methyl-3-oxooctanoate, is converted into (3S,5R)-ethyl 3-amino-5-methyloctanoate, a crucial precursor to imagabalin. researchgate.netoup.com

The key transformation is an asymmetric enzymatic transamination, which was identified as a more direct and cost-effective route compared to traditional chemical catalysis. oup.com An initial screening of numerous transaminases identified the enzyme from Vibrio fluvialis (Vfat) as a candidate, although its initial activity was very low. researchgate.netoup.com Through protein engineering, researchers were able to significantly enhance the enzyme's performance. oup.com A combination of bioinformatics, site-directed mutagenesis, and high-throughput screening led to the development of an improved Vfat variant with a 60-fold increase in reaction velocity for the desired transformation. oup.comasm.org This biocatalytic approach highlights the importance of β-keto ester intermediates in modern, efficient pharmaceutical manufacturing. researchgate.netoup.com

Engineered Vfat Enzyme Variants for Imagabalin Synthesis| Enzyme Variant | Mutation(s) | Relative Activity Improvement | Key Insight |

|---|---|---|---|

| Wild-Type Vfat | None | Baseline (1x) | Identified as a starting point but with very low activity for the target substrate. oup.com |

| Single Mutants | A84S, V153A, T288S, M294V, A323S | 1.5 to 3-fold | Bioinformatics approach identified key non-conserved sites near the active site that improved activity. oup.com |

| Vfat variant r414 | 8 amino acid substitutions | ~60-fold | Combined protein engineering strategies led to a highly active and selective biocatalyst suitable for manufacturing. oup.comasm.org |

Precursor for Advanced Heterocyclic Compounds and Scaffolds

The reactivity of β-keto esters like this compound makes them foundational reagents for synthesizing a wide array of heterocyclic compounds. These ring systems are "privileged scaffolds" often found in biologically active molecules. nih.gov

The β-keto ester moiety is a key component in the Hantzsch thiazole (B1198619) synthesis and related reactions to form thiazoline (B8809763) rings. The general strategy involves the condensation of the β-keto ester with a compound containing a thiol and an amine group, such as thiourea (B124793) or thiosemicarbazide. farmaciajournal.com The reaction typically proceeds via initial formation of a thiosemicarbazone at the ketone, followed by an intramolecular cyclization where the sulfur atom attacks one of the carbonyl carbons, and subsequent dehydration to form the thiazole or thiazoline ring. researchgate.netsemanticscholar.org This methodology allows for the creation of highly substituted thiazole derivatives, which are important in medicinal and agricultural chemistry. nih.govnih.gov

Chromene and quinoline (B57606) cores are important frameworks in medicinal chemistry, and β-keto esters are frequently used in their synthesis. mdpi.com The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone, such as this compound. acgpubs.org Similarly, the Combes quinoline synthesis and Pechmann condensation for chromene synthesis utilize the reactivity of β-keto esters with anilines or phenols, respectively, typically under acidic conditions, to construct these fused heterocyclic systems. jptcp.com These reactions demonstrate the utility of β-keto esters in creating complex polycyclic structures from simple starting materials. beilstein-journals.org

The synthesis of pyrimidine (B1678525) and pyrazole (B372694) rings can be efficiently achieved using β-keto ester precursors. The Biginelli reaction, for example, is a one-pot multicomponent reaction that can produce dihydropyrimidines from a β-keto ester, an aldehyde, and urea (B33335). For pyrazole synthesis, the Knorr pyrazole synthesis involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. du.edu.eg The reaction proceeds by forming a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring. clockss.orgnih.gov These methods can be adapted to produce a wide variety of substituted pyrazoles and pyrimidines, including fused systems like pyrazolo[1,5-a]pyrimidines, by reacting β-keto esters with aminopyrazoles. clockss.orgresearchgate.net

Contributions to Diversified Compound Libraries for Drug Discovery

In modern drug discovery, generating large collections of structurally diverse molecules for high-throughput screening is essential. nih.gov this compound and similar versatile building blocks are invaluable in this context. vulcanchem.com Their defined points of reactivity allow them to be used in combinatorial chemistry, where they can be systematically reacted with a variety of other reagents to rapidly produce a large library of related but distinct compounds. google.com By introducing diversity at multiple positions on the scaffold, these libraries can effectively explore chemical space to identify new "hit" compounds with potential biological activity. nih.gov The use of such foundational molecules facilitates the discovery of novel, biologically useful structures and can help identify new privileged scaffolds for future drug development programs. nih.govontosight.ai

Biochemical and Biological Research Perspectives on Ethyl 7 Methyl 3 Oxooctanoate

Investigation of Enzymatic Interactions and Biotransformations

The study of Ethyl 7-methyl-3-oxooctanoate and related medium-chain fatty acid derivatives is deeply connected to the field of enzymology. Lipases, a class of enzymes that catalyze the hydrolysis of fats, are central to the biotransformation of these compounds. nih.gov Enzymatic processes are often preferred for synthesizing structured lipids, especially for food or nutraceutical applications, due to their high specificity. nih.gov These reactions, which include esterification and interesterification, allow for the precise modification of fatty acid positions on a glycerol (B35011) backbone. nih.govdss.go.th

Enzymatic synthesis can involve processes like alcoholysis, where an alcohol is used to break down triglycerides, or interesterification, where fatty acids are exchanged between different triglyceride molecules. nih.govresearchgate.net For instance, lipases can be used in a two-step process to first synthesize specific monoacylglycerides (2-MG) from triglycerides, which are then esterified with medium-chain fatty acids to create structured lipids. dss.go.th The efficiency and outcome of these enzymatic reactions are influenced by various factors, including temperature, water activity, substrate ratio, and the specific type of lipase (B570770) used. researchgate.net While enzymatic synthesis is highly specific, it can be a time-consuming process, sometimes requiring up to 48 hours for completion due to slow mass transfer rates. nih.gov

As a derivative of a medium-chain fatty acid (MCFA), this compound is situated within specific metabolic pathways that differ from those of long-chain fatty acids (LCFAs). nih.gov MCFAs, typically defined as having 6 to 12 carbon atoms, are metabolized more rapidly than LCFAs. nih.govtandfonline.com Following hydrolysis from their ester or triglyceride form by endogenous lipases, MCFAs are absorbed and transported directly to the liver via the hepatic portal vein. nih.gov

This direct route to the liver allows for rapid β-oxidation, a process that breaks down fatty acids to produce energy. nih.gov The swift metabolism of MCFAs results in the formation of ketone bodies, which can serve as an immediate energy source for the body. nih.gov Research into fatty acid metabolism has also revealed associations between certain fatty acid-related compounds and disease risk. For example, studies have shown a positive association between the fatty acid-related compound azelate and tumor development, potentially indicating higher levels of fatty acid uptake. nih.gov Conversely, dietary interventions that alter fatty acid metabolism, such as reducing the levels of cancer-promoting arachidonic acid while increasing eicosapentaenoic acid (EPA), have been linked to cancer protection. nih.gov

Enzymatic processes provide a powerful tool for creating structured lipids containing medium-chain fatty acids for specific functional purposes. Lipases used in these processes can be regiospecific, meaning they selectively act on certain positions of the glycerol molecule (e.g., sn-1 and sn-3). dss.go.th This specificity is crucial for synthesizing structured triacylglycerides of the MLM type, where medium-chain fatty acids (M) are located at the outer sn-1 and sn-3 positions and a long-chain fatty acid (L) is at the central sn-2 position. dss.go.thmdpi.com

The synthesis of these molecules can be achieved through various enzymatic reactions, including:

Acidolysis: The exchange of an acyl group from a free fatty acid with one on a triglyceride.

Alcoholysis: The cleavage of a triglyceride by an alcohol to produce esters and glycerol. researchgate.net

Interesterification: The redistribution of fatty acids within and between triglyceride molecules. nih.gov

These reactions are catalyzed by lipases sourced from various microorganisms, such as Rhizomucor miehei and Rhizopus delemar. dss.go.th The development of novel reaction systems, such as Pickering emulsion-assisted interfacial catalysis, has shown promise in enhancing the efficiency of these enzymatic syntheses. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of β-keto esters like this compound, research has focused on synthesizing new molecules and evaluating their pharmacological potential. The core "oxobutanoate" structure serves as a versatile scaffold for chemical modification.

One common synthetic strategy involves the Knoevenagel condensation, where the active methylene (B1212753) group of the β-keto ester reacts with an aldehyde. This approach was used to synthesize Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate by reacting ethyl acetoacetate (B1235776) with 4-methylbenzaldehyde. researchgate.net Another approach involves creating complex heterocyclic structures. For example, a thiazolo[3,2-a]pyrimidine derivative was synthesized, and its three-dimensional structure was established using single-crystal X-ray diffraction to understand how its specific shape might influence its interactions with biological targets. mdpi.com By creating a series of related compounds with systematic structural changes—such as adding different substituents to a phenyl ring or altering heterocyclic systems—researchers can identify which parts of the molecule are essential for its bioactivity.

Exploration of Bioactivity Profiles in Related Compounds

Derivatives based on the oxobutanoate scaffold have been explored for a range of biological activities, most notably antimicrobial and antioxidant effects.

Several studies have demonstrated the antimicrobial potential of oxobutanoate derivatives. Synthetic antimicrobial agents are crucial in addressing the rise of drug-resistant bacterial strains. researchgate.net Compounds such as ethyl 2-arylhydrazono-3-oxobutyrates have shown significant antimicrobial activity. Similarly, a series of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, synthesized from an oxobutanoate-related precursor, were screened for their in vitro activity against various bacterial strains. nih.gov The research into these derivatives is part of a broader effort to discover new small molecules for intervention therapy against infections. researchgate.net

| Derivative Class | Tested Activity | Key Findings | Source |

|---|---|---|---|

| Ethyl 2-arylhydrazono-3-oxobutyrates | Antimicrobial | Demonstrated significant antimicrobial activity. | |

| 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives | Antibacterial | Synthesized and screened in vitro against bacterial strains. | nih.gov |

| Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | Antimicrobial | Evaluated in vitro for antimicrobial susceptibility. | researchgate.net |

Oxidative stress is implicated in numerous inflammatory diseases, prompting research into novel antioxidant compounds. researchgate.net The chemical versatility of scaffolds derived from β-keto esters makes them attractive candidates for developing new antioxidants. The incorporation of a thiazole (B1198619) ring into molecular structures has emerged as a promising strategy for creating agents that can modulate oxidative stress. nih.gov

In one study, a series of new N-methyl substituted thiazole-derived polyphenolic compounds were synthesized and evaluated for their antioxidant capacity using multiple in vitro assays, including DPPH and ABTS radical scavenging tests. nih.gov Two of the synthesized compounds exhibited significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. nih.gov Another study involving Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate also included an evaluation of its antioxidant potential, highlighting the dual antimicrobial and antioxidant interest in this class of molecules. researchgate.net

| Derivative Class | Assay Method(s) | Key Findings | Source |

|---|---|---|---|

| N-methyl substituted thiazole-derived polyphenols | ABTS, DPPH, RP, TAC, FRAP, CUPRAC | Two derivatives showed significantly enhanced antioxidant activity compared to standards (ascorbic acid, Trolox). | nih.gov |

| Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | Not specified | The synthesized compound was evaluated for its antioxidant susceptibility. | researchgate.net |

Antitumor and Antiproliferative Investigations of Derivatives

Derivatives of beta-keto esters, the chemical class to which this compound belongs, have been the subject of research into their potential as antitumor and antiproliferative agents. Polyketides, a class of natural products that share biosynthetic origins with beta-keto esters, have demonstrated notable cytotoxic activities against various cancer cell lines.

An activity-guided fractionation of Virola sebifera Aubl. led to the isolation of a new polyketide, 3,5-dihydro-2-(1'-oxo-3'-hexadecenyl)-2-cyclohexen-1-one. nih.gov This compound exhibited selectivity against human ovarian (OVCAR03) and multidrug-resistant breast (NCI-ADR) cancer cell lines, with activity ranging from 2 to 4 microg/mL. nih.gov Further research on polyketides isolated from the fungus Xylaria cf. Longipes SWUF08-81 also identified compounds with significant antiproliferative effects. nih.gov For instance, one asperentin derivative showed a broad spectrum of activity against HCT116, HT29, MCF-7, and HeLa cancer cells, with IC50 values ranging from 2.09–10.09 µg/mL. nih.gov

Additionally, pyrazolones, which can be synthesized from β-keto esters, have been subjected to cytotoxicity studies. researchgate.net These findings suggest that the beta-keto ester scaffold is a viable starting point for the development of novel antiproliferative agents. The cytotoxic potential of these related compounds underscores the rationale for investigating the antitumor properties of novel derivatives of this compound.

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 2.09 - 10.09 |

| HT29 | 2.09 - 10.09 |

| MCF-7 | 2.09 - 10.09 |

| HeLa | 2.09 - 10.09 |

Immunomodulatory Properties from Related Beta-Keto Esters

The immunomodulatory potential of beta-keto esters is an emerging area of interest, partly informed by research on structurally related ketone bodies like beta-hydroxybutyrate (BHB). researchgate.netbohrium.com Ketone bodies have been shown to possess anti-inflammatory properties, notably through the inhibition of the NLRP3 inflammasome, a key component of the innate immune system that triggers the release of pro-inflammatory cytokines. researchgate.netnih.gov

Pre-clinical and cell culture studies have demonstrated that BHB can suppress the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10. bohrium.com While direct evidence for the immunomodulatory effects of this compound is lacking, the activities of related ketone bodies suggest that beta-keto esters could potentially exert similar effects. The structural similarities between these classes of compounds provide a basis for future research into the immunomodulatory properties of this compound and its derivatives.

Antiviral Activity Studies of Derivatives

Research into the antiviral properties of compounds related to this compound has yielded promising results. A notable study demonstrated that Ethyl 3-hydroxyhexanoate (B1247844) (EHX), a volatile compound found in fruits, exhibits potent antiviral activity against Coxsackievirus B (CVB), a major cause of viral myocarditis and meningitis. frontiersin.orgnih.gov

In this study, EHX was found to significantly inhibit CVB replication both in vitro and in vivo. frontiersin.orgnih.gov The compound displayed a 50% effective concentration (EC50) of 1.2 μM and a 50% cytotoxicity concentration (CC50) of 25.6 μM, resulting in a selectivity index (SI) of 20.8. frontiersin.orgnih.gov The mechanism of action was identified as the inhibition of viral RNA replication. frontiersin.orgnih.gov

Furthermore, heterocyclic compounds such as pyrazoles and isoxazoles, which can be synthesized from beta-keto ester precursors, have also been investigated for their antiviral activities. researchgate.netrsc.org Certain pyranopyrazole derivatives have shown potent inhibitory activity against the main protease of SARS-CoV. researchgate.net These findings highlight the potential of the beta-keto ester chemical backbone as a scaffold for the development of novel antiviral therapeutics.

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Ethyl 3-hydroxyhexanoate (EHX) | 1.2 | 25.6 | 20.8 |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the carbon-hydrogen framework of ethyl 7-methyl-3-oxooctanoate. Both ¹H and ¹³C NMR provide atom-specific information, allowing for an unambiguous structural assignment. Due to the limited availability of public experimental spectra for this compound, predicted NMR data is often utilized for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key predicted chemical shifts (δ) for this compound are summarized below. The ethyl ester protons typically appear as a triplet (CH₃) and a quartet (CH₂). The protons on the α-carbon (C2) and between the carbonyl groups (C4) are also distinguishable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. nih.gov The carbonyl carbons of the ketone and ester groups are characteristically found at lower fields (higher ppm values). libretexts.org The carbons of the ethyl group and the aliphatic chain appear at higher fields.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | 1.25 | 14.2 |

| Ethyl CH₂ | 4.15 | 61.5 |

| C2-H₂ | 3.45 | 49.5 |

| C3 (Ketone C=O) | - | 202.5 |

| C4-H₂ | 2.60 | 41.0 |

| C5-H₂ | 1.55 | 24.0 |

| C6-H₂ | 1.20 | 38.5 |

| C7-H | 1.70 | 34.0 |

| C8-H₃ (and C7-CH₃) | 0.90 | 22.5 |

Note: Predicted data is generated from cheminformatic software and should be confirmed with experimental data where possible.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule. The most prominent absorption bands are associated with the C=O (carbonyl) and C-O (ester) bonds.

The IR spectrum will prominently display two distinct carbonyl stretching vibrations. The ester carbonyl (C=O) typically absorbs in the range of 1750-1735 cm⁻¹, while the ketone carbonyl (C=O) absorbs at a slightly lower wavenumber, generally between 1725-1705 cm⁻¹. The presence of these two distinct peaks is a strong indicator of the β-keto ester structure. Additionally, C-H stretching vibrations from the aliphatic portions of the molecule will be observed in the 3000-2850 cm⁻¹ region.

Typical Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1750 - 1735 |

| C=O (Ketone) | Stretch | 1725 - 1705 |

| C-O (Ester) | Stretch | 1300 - 1000 |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of this compound. In this technique, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). nih.gov

The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₂₀O₃ = 200.27 g/mol ). Common fragmentation patterns for β-keto esters include cleavage at the α-carbon positions relative to the carbonyl groups. The McLafferty rearrangement is also a possible fragmentation pathway for the ester portion of the molecule. Analysis of these fragment ions allows for the reconstruction of the molecular structure. A common technique is Gas Chromatography-Mass Spectrometry (GC-MS), which separates components of a mixture before they are introduced into the mass spectrometer. nist.gov

Expected Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 200 | [M]⁺ (Molecular Ion) |

| 155 | [M - OCH₂CH₃]⁺ |

| 129 | [M - C₅H₁₁]⁺ |

| 115 | [CH₃COCH₂CO]⁺ |

| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty Rearrangement) |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of β-keto esters. Reversed-phase HPLC is a common mode used for these types of compounds. ionsource.com A challenge in the HPLC analysis of β-keto esters is the potential for poor peak shape due to keto-enol tautomerism. chromforum.org This can often be addressed by adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org

A typical HPLC method for a compound like this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. ionsource.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups provide sufficient chromophores for detection at lower wavelengths (around 210 nm).

Typical HPLC Parameters for β-Keto Ester Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 210 nm |

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. scielo.brnih.gov The compound's volatility allows it to be readily analyzed without derivatization. GC is particularly well-suited for quantitative analysis due to its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID).

A standard GC method would utilize a capillary column with a nonpolar or mid-polarity stationary phase, such as a dimethylpolysiloxane or a polyethylene (B3416737) glycol (wax) phase. nih.govoup.com The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, typically helium or hydrogen. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Typical GC Parameters for Fatty Acid Ethyl Ester Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 (dimethylpolysiloxane) or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of flexible molecules like Ethyl 7-methyl-3-oxooctanoate. The presence of multiple single bonds in its aliphatic chain allows for rotation, leading to various spatial arrangements known as conformers, each with a distinct energy level.

The analysis begins with the molecule's basic structure, which features an ethyl ester group and a ketone separated by a methylene (B1212753) group, with a branched heptyl chain. The flexibility arises from rotation around the C-C single bonds. Identifying the most stable, low-energy conformers is essential, as these are the most likely to be present and participate in chemical reactions or biological interactions.

Computational studies on similar β-keto esters have utilized Density Functional Theory (DFT) methods, such as with the M062x functional and 6-311+G(d,p) basis set, to perform conformational searches. nih.gov This process involves systematically rotating key dihedral angles and calculating the potential energy of each resulting conformer. For this compound, the critical dihedral angles would be along the carbon backbone between the ester and the remote isobutyl group. The lowest-energy conformation represents the most stable structure of the molecule. nih.gov

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C2-C3-C4-C5 | Rotation around the central part of the alkyl chain | Anti (~180°), Gauche (±60°) |

| C4-C5-C6-C7 | Rotation within the alkyl chain | Anti (~180°), Gauche (±60°) |

| C6-C7-C8-C(CH3)2 | Rotation near the branched terminus | Anti (~180°), Gauche (±60°) |

The final stable 3D structure is a result of minimizing steric hindrance and optimizing electronic interactions. This foundational model is the starting point for all further computational analyses.

Quantum Chemical Calculations, including Density Functional Theory (DFT) for electronic structure and reactivity

Quantum chemical calculations, particularly DFT, provide profound insights into the electronic properties and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.

For β-keto esters, DFT is used to calculate a range of reactivity descriptors. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the keto and ester groups, identifying them as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Conceptual DFT provides quantitative measures of reactivity. Descriptors such as global electrophilicity (ω) can be calculated to predict how a molecule will behave in reactions with nucleophiles. nih.gov

Table 2: DFT-Derived Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance | Predicted Characteristics for this compound |

| HOMO Energy | EHOMO | Electron-donating ability | Moderate; localized on the carbonyl and ester oxygen lone pairs. |

| LUMO Energy | ELUMO | Electron-accepting ability | Moderate; localized on the π* orbitals of the two carbonyl groups. |

| HOMO-LUMO Gap | ΔE | Chemical reactivity and stability | A significant gap, indicating a relatively stable molecule. |

| Global Electrophilicity | ω | Susceptibility to nucleophilic attack | Moderate; the C3-keto and C1-ester carbons are the primary electrophilic sites. |

These calculations confirm that the reactivity of the molecule is centered on the two carbonyl functional groups, which serve as both the primary electrophilic sites and the location of the highest-energy electrons (HOMO).

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery and understanding biological mechanisms. It evaluates the binding affinity by calculating a scoring function, often expressed in kcal/mol, which estimates the free energy of binding.

While no specific docking studies have been published for this compound, research on structurally similar β-keto esters demonstrates their potential as inhibitors of bacterial quorum sensing proteins, such as LasR and LuxS. nih.govresearchgate.net In a typical docking simulation, the 3D structure of the ligand, obtained from conformational analysis, is placed into the active site of the target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, scoring each one.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Bacterial Quorum Sensing Protein (e.g., LasR) | -7.5 | TYR-56, TRP-60 | Hydrogen Bond with C3-keto oxygen |

| SER-129 | Hydrogen Bond with C1-ester oxygen | ||

| LEU-36, ILE-53 | Hydrophobic interaction with alkyl chain |

Molecular dynamics simulations can further refine these results by simulating the movement of the protein-ligand complex over time, providing a more detailed understanding of the stability and dynamics of the interaction. nih.gov

Reaction Mechanism Predictions through Computational Approaches

Computational chemistry is a powerful asset for elucidating reaction mechanisms. By modeling reactants, products, intermediates, and transition states, chemists can map out the energy landscape of a reaction and predict its most favorable pathway.

For β-keto esters like this compound, several important reactions can be studied computationally. These include Claisen condensations, alkylations, and reductions. A computational study of a reaction mechanism involves several key steps:

Geometry Optimization: The 3D structures of all reactants, intermediates, and products are optimized to find their lowest energy states.

Transition State Search: The high-energy transition state (TS) that connects reactants to products is located. This structure represents the energy barrier of the reaction.

Frequency Calculation: These calculations confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and are used to compute thermodynamic properties like free energy.

For instance, in a palladium-catalyzed reaction of a β-keto ester, computational methods can model the formation of intermediate palladium enolates and subsequent transformations like reductive elimination or aldol (B89426) condensation. nih.gov Similarly, a computational study on the thionation of esters using Lawesson's reagent has shown that the reaction proceeds through a concerted cycloaddition followed by a cycloreversion, with the latter step being rate-determining. acs.org By calculating the activation energies (the energy difference between the reactant and the transition state) for competing pathways, the most likely product can be predicted.

Table 4: Computational Steps for Predicting a Reaction Mechanism (e.g., Base-Catalyzed Alkylation)

| Reaction Step | Computational Task | Information Gained |

| 1. Enolate Formation | Model the deprotonation of the α-carbon (C2) by a base. | Energy of the reactant complex and the resulting enolate intermediate. |

| 2. Nucleophilic Attack | Locate the transition state for the enolate attacking an electrophile (e.g., methyl iodide). | Activation energy for the C-C bond formation. |

| 3. Product Formation | Optimize the geometry of the final alkylated product. | Overall reaction energy (exothermic/endothermic). |

These theoretical predictions provide a detailed, step-by-step view of the reaction, guiding experimental efforts and helping to rationalize observed outcomes.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes for Ethyl 7-Methyl-3-Oxooctanoate

The chemical industry's shift towards green chemistry is driving the development of more sustainable methods for producing valuable compounds like this compound. Future research is focused on minimizing environmental impact by utilizing renewable feedstocks, employing biocatalysis, and adopting energy-efficient reaction conditions.

Key Research Thrusts:

Bio-based Feedstocks: A primary goal is to move away from petroleum-derived starting materials. Levulinic acid, which can be produced from lignocellulosic biomass, represents a promising renewable precursor for various high-value chemicals, including ketones. rsc.org Research into metal-free photocatalytic systems to achieve C-C bond cleavage in such bio-based molecules exemplifies a green approach that could be adapted for β-keto ester synthesis. rsc.org Similarly, levoglucosenone, obtainable from the pyrolysis of cellulose, has been used as a starting point for the chemo-enzymatic synthesis of other valuable chiral molecules, showcasing a viable pathway from biomass to complex chemical structures. mdpi.com

Enzymatic and Biocatalytic Methods: Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and waste. Lipase-mediated reactions, such as Baeyer-Villiger oxidation, have been effectively used in the greener synthesis of chiral epoxides. mdpi.com Exploring the use of enzymes for the key condensation steps in the synthesis of this compound could lead to highly efficient and enantioselective production routes.

Green Reaction Conditions: The adoption of environmentally benign reagents and solvents is critical. researchgate.net Methodologies such as photocatalysis using metal-free sensitizers and continuous flow reactors can significantly improve the sustainability profile of chemical production by shortening reaction times and enabling easier scale-up. rsc.org

Expanded Role as a Chiral Pool or Synthetic Synthon in Complex Molecule Synthesis

The structural features of this compound, particularly its β-keto ester moiety, make it an exceptionally useful synthon—a building block for constructing more complex molecules. Emerging research aims to expand its application, especially in its chiral forms, for the asymmetric synthesis of intricate molecular architectures.

The value of related β-keto esters and their derivatives is well-established in the synthesis of complex targets. For instance, the large-scale preparation of ethyl (R)-5-methyl-3-oxooctanoate highlights the industrial relevance of such chiral building blocks. researchgate.net These synthons are instrumental in creating molecules with specific three-dimensional arrangements, which is crucial for biological activity.

Applications in Complex Synthesis:

| Target Molecule/Structure | Synthetic Strategy | Precursor/Synthon Example | Reference |

| Thiazolo[3,2-a]pyrimidines | Biginelli condensation followed by condensation with an alkylating agent. Uses halogen-π interactions as supramolecular synthons to guide chirality. | Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | mdpi.com |

| Chiral Quaternary Carbons | Indium(III)-catalyzed addition to alkynes. | Ethyl 2-methyl-3-oxobutanoate | orgsyn.org |

| Bicyclic β-lactams | Rhodium(II) acetate-catalysed reaction with a diazoacetoacetate derivative. | Ethyl α-diazoacetoacetate | rsc.org |

| Various Natural Products | Used as a versatile precursor for numerous compounds. | Methyl (S)-3-(oxiran-2-yl)propanoate | mdpi.com |

Future work will likely focus on developing new reactions that leverage the unique reactivity of this compound to access novel molecular scaffolds. Its role as a precursor to chiral quaternary centers and complex heterocyclic systems is an area of active investigation. orgsyn.org

Discovery of Novel Biological Applications for this compound and its Derivatives

While primarily known as a synthetic intermediate, there is a growing interest in the potential biological activities of this compound and its derivatives. Research on structurally similar compounds, such as other fatty acid esters, provides a strong rationale for exploring its therapeutic potential.

Fatty acid esters and related long-chain aliphatic compounds isolated from natural sources like fungi and plants have demonstrated a wide range of biological effects. jmaterenvironsci.comnih.gov These activities are often attributed to their ability to interact with and disrupt microbial cell membranes. jmaterenvironsci.com This suggests that this compound could be a promising candidate for antimicrobial drug discovery.

Potential Biological Activities of Structurally Related Compounds:

| Compound Class/Example | Observed Biological Activity | Potential Mechanism | Reference |

| Fatty Acid Methyl Esters | Antibacterial, Antifungal | Disruption of cell membrane integrity and permeability. | jmaterenvironsci.comnih.gov |

| Phenolic Derivatives | Antimicrobial, Anti-inflammatory | Alteration of cellular homeostasis, leading to growth inhibition. | jmaterenvironsci.com |

| Thiophene (B33073) Derivatives | Antibacterial, Antifungal, Anti-inflammatory, Anticancer | Versatile pharmacological actions based on the thiophene scaffold. | researchgate.net |

| Diisooctyl phthalate | Wound Healing, Antimicrobial | Bioactive properties identified in fungal extracts. | nih.gov |

The process of drug discovery often involves synthesizing a library of derivatives from a core scaffold and screening them for activity. acs.org Future research will likely involve creating derivatives of this compound and evaluating them in a battery of biological assays to uncover novel applications in medicine and agriculture.

Integration with High-Throughput Screening and Automated Synthesis Methodologies

The convergence of organic synthesis with automation and high-throughput screening (HTS) is revolutionizing drug discovery and materials science. This compound is well-positioned to be integrated into these modern workflows to accelerate the discovery of new functions and applications.

Automated synthesis platforms, including the use of microchannel continuous flow photoreactors, enable the rapid and efficient production of chemical libraries. rsc.org Such systems allow for precise control over reaction conditions and can significantly shorten the time required to synthesize a diverse set of derivatives from a starting material like this compound.

Once a library of derivatives is created, HTS can be used to rapidly evaluate their biological activity or material properties. This process involves testing thousands of compounds in parallel against specific targets, such as enzymes or cell lines. acs.org For example, derivatives could be screened for:

Antimicrobial Activity: Against panels of pathogenic bacteria and fungi. researchgate.net

Enzyme Inhibition: Targeting enzymes involved in disease, such as those in the P2Y₁ receptor pathway relevant to ischemic stroke. acs.org

Cytotoxicity: Against various cancer cell lines to identify potential anticancer agents. researchgate.net

This integrated approach of automated synthesis and HTS creates a powerful engine for discovery. By systematically modifying the structure of this compound and screening the resulting compounds, researchers can efficiently navigate chemical space to identify molecules with desired properties, paving the way for the next generation of therapeutics and advanced materials.

Q & A

Q. What are the primary synthetic routes for Ethyl 7-methyl-3-oxooctanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via Claisen condensation or alkylation of β-keto esters. For example, alkylation of ethyl acetoacetate derivatives with methyl-substituted alkyl halides under basic conditions (e.g., LHMDS in THF at -70°C) can yield the target compound . Optimization involves controlling stoichiometry, reaction temperature, and catalyst selection. Fractional distillation or silica-gel chromatography is recommended for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the ester group, keto functionality, and methyl branching.

- GC-MS : For purity assessment and molecular ion detection.

- IR spectroscopy : To identify carbonyl stretches (C=O at ~1700–1750 cm) . Comparative analysis with structurally similar esters (e.g., ethyl 4-chloroacetoacetate) can resolve ambiguities .

Q. How can impurities in synthetic batches be identified and quantified?

High-performance liquid chromatography (HPLC) with UV detection or LC-QTOF-MS is effective for impurity profiling. For example, residual alkyl halides or byproducts like diethyl succinate derivatives can be detected using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to this compound?

The keto-enol tautomerism of the β-keto ester governs reactivity. Computational studies (e.g., DFT at B3LYP/6-31G*) predict preferential attack at the γ-carbon due to steric hindrance from the 7-methyl group. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can further elucidate pathways .

Q. How can enzymatic catalysis improve the stereoselective synthesis of this compound derivatives?

Engineered cyclohexanone monooxygenases (CHMOs) or lipases can catalyze asymmetric oxidations or transesterifications. For instance, CHMOs modified via directed evolution have been used to produce chiral β-keto esters with >90% enantiomeric excess (ee) under mild aqueous conditions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar β-keto esters?

Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or conformational isomerism. Strategies include:

- Variable-temperature NMR to study tautomeric equilibria.

- X-ray crystallography for absolute configuration determination.

- Cross-validation with computational simulations (e.g., Gaussian-based predictions) .

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases to separate enantiomers .

- Kinetic Studies : Employ stopped-flow spectroscopy to monitor rapid tautomerization or nucleophilic addition rates .

- Data Reproducibility : Adhere to standardized protocols (e.g., ACS guidelines) for reaction setup and spectral acquisition to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.